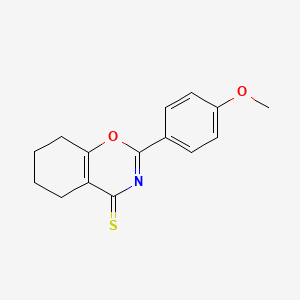

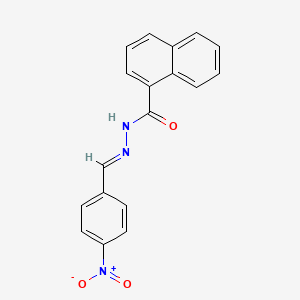

![molecular formula C13H10N2O2 B5556135 N-[4-(氰基甲基)苯基]-2-呋喃酰胺](/img/structure/B5556135.png)

N-[4-(氰基甲基)苯基]-2-呋喃酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(cyanomethyl)phenyl]-2-furamide is a compound that could be investigated for various chemical and pharmacological properties. However, direct studies on this exact compound are not available in the public domain. Instead, research on similar furamide derivatives and their synthesis, molecular structure analysis, and chemical properties can offer insights into potential methodologies and applications for synthesizing and studying N-[4-(cyanomethyl)phenyl]-2-furamide.

Synthesis Analysis

The synthesis of similar furamide compounds involves several key steps, including condensation, cyclization, and functional group transformations. For example, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide shows the complexity and precision required in these chemical reactions (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure of furamide derivatives can be extensively analyzed using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, structural determination of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) provides valuable insights into the molecular conformation and stabilization mechanisms through intramolecular hydrogen bonding (Yıldırım et al., 2018).

Chemical Reactions and Properties

Furamide derivatives participate in various chemical reactions, including cyclization, condensation, and nucleophilic substitutions. These reactions are crucial for modifying the chemical structure to achieve desired properties or functionalities. For example, the palladium-catalyzed cyclization to synthesize furoquinolinones illustrates the reactivity of furamide derivatives under specific conditions (Lindahl et al., 2006).

科学研究应用

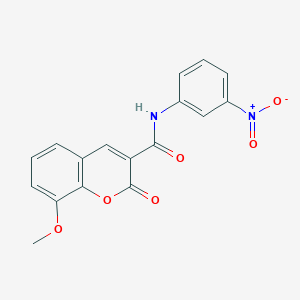

PET 成像和神经炎症

PET 成像利用与 N-[4-(氰基甲基)苯基]-2-呋喃酰胺 相似的化合物靶向巨噬细胞集落刺激因子 1 受体 (CSF1R) 以对小胶质细胞进行成像,展示了其在无创成像反应性小胶质细胞和参与神经炎症的疾病相关小胶质细胞方面的潜力。这种应用对于理解和治疗神经精神疾病至关重要,包括阿尔茨海默病和帕金森病,它能够测量药物靶标参与度和监测免疫疗法对周围恶性肿瘤的神经炎症效应 (Horti 等人,2019)。

阿尔茨海默病治疗应用

与 N-[4-(氰基甲基)苯基]-2-呋喃酰胺 紧密相关的某些新的 4-{[4-(2-呋喃酰)-1-哌嗪基]甲基}-N-(取代苯基)苯甲酰胺的合成和分子对接研究表明了阿尔茨海默病的潜在治疗方法。这些化合物对丁酰胆碱酯酶(阿尔茨海默病的一个靶点)表现出显著的酶抑制活性,表明它们在治疗这种疾病方面具有治疗作用 (Hussain 等人,2016)。

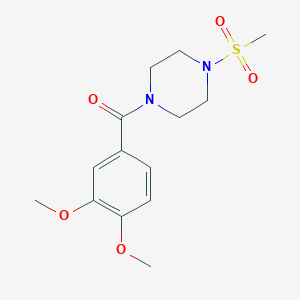

材料科学和缓蚀

探索丙烯酰胺衍生物(包括类似于 N-[4-(氰基甲基)苯基]-2-呋喃酰胺 的结构)对硝酸溶液中铜的缓蚀剂影响,展示了其应用的另一个方面。这些化合物已被证明具有缓蚀剂功效,表明它们在各种工业过程中保护金属和合金的潜在用途 (Abu-Rayyan 等人,2022)。

抗菌和抗脲酶活性

此外,一些呋喃-2-甲酰胺衍生物已被合成并评估其抗菌、抗脲酶和抗氧化活性。这项研究突出了呋喃酰胺衍生物的制药和药用化学应用,展示了它们对各种生物靶标的有效性 (Sokmen 等人,2014)。

属性

IUPAC Name |

N-[4-(cyanomethyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-8-7-10-3-5-11(6-4-10)15-13(16)12-2-1-9-17-12/h1-6,9H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRZEIPFEWLBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(cyanomethyl)phenyl]furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

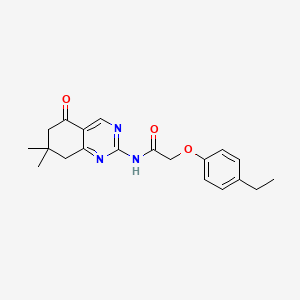

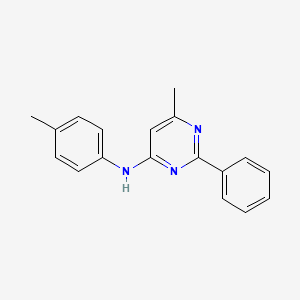

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)

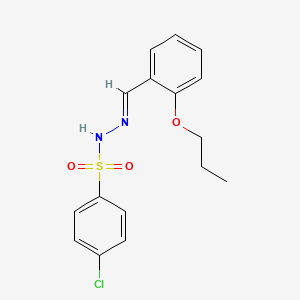

![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)

![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)

![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)